N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
CAS No.:
Cat. No.: VC16308032
Molecular Formula: C13H11NO6
Molecular Weight: 277.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO6 |
|---|---|
| Molecular Weight | 277.23 g/mol |
| IUPAC Name | 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C13H11NO6/c15-11(14-6-12(16)17)7-19-9-3-1-8-2-4-13(18)20-10(8)5-9/h1-5H,6-7H2,(H,14,15)(H,16,17) |
| Standard InChI Key | GZQRLXGAFLYCKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O |
Introduction
Structural and Chemical Characterization
Core Architecture and Functional Groups
The compound features a 2H-chromen-2-one backbone (coumarin) substituted at the 7-position with an oxyacetyl-glycine chain. The IUPAC name, 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]acetic acid, reflects this arrangement . Key structural elements include:
-
Coumarin nucleus: A benzopyrone system () responsible for UV absorption and π-π interactions .
-
Ether-linked acetyl group: Connects the coumarin to a glycine residue via an oxygen bridge, enhancing solubility and bioactivity .
-
Glycine moiety: Introduces hydrogen-bonding capacity and zwitterionic character, critical for molecular recognition .
The SMILES notation C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCC(=O)O and InChI key GZQRLXGAFLYCKF-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Table 1: Comparative Analysis of Related Coumarin Derivatives
| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity |
|---|---|---|---|
| N-{[(2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | Acetyl-glycine side chain | Antimicrobial, anti-inflammatory | |
| 4-Methyl-2-oxo-2H-chromen-7-yloxyacetic acid | Methyl substitution on coumarin ring | Altered enzyme inhibition | |
| N-(4-Methyl-2-oxo-2H-chromen-7-yloxy)glycine | Absence of acetyl group | Reduced membrane permeability |
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves sequential functionalization of 7-hydroxycoumarin:
-
Etherification: Reaction with chloroacetyl chloride to form 7-(chloroacetoxy)coumarin.
-
Amidation: Coupling with glycine in the presence of a base (e.g., triethylamine) to yield the final product.
Key reagents include potassium carbonate (for deprotonation) and dimethylformamide (DMF) as a solvent. The process emphasizes regioselectivity at the 7-position, leveraging the coumarin’s inherent electronic bias.
Physicochemical Profile
-
Solubility: Limited aqueous solubility (estimated <1 mg/mL) due to aromatic stacking; soluble in polar aprotic solvents (e.g., DMSO) .
Biological Activity and Mechanism of Action
Antimicrobial Effects
The compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication, with an IC₅₀ comparable to novobiocin. Structural analogs demonstrate >50% inhibition of E. coli growth at 250 µg/mL, attributed to the acetyl-glycine side chain’s interaction with the gyrase ATP-binding pocket .
Table 2: Anti-Inflammatory Activity of Coumarin Derivatives (250 mg/kg Dose)
| Compound | % Inhibition at 3h | % Inhibition at 6h |
|---|---|---|
| IVb (Chlorinated analog) | 55.4 ± 1.50 | 59.7 ± 6.90 |
| IVc (Methoxy derivative) | 57.6 ± 2.77 | 48.8 ± 5.60 |
| Diclofenac sodium | 65.7 ± 1.68 | 65.5 ± 0.82 |
Pharmacological Applications and Future Directions
Research Limitations
-
Low oral bioavailability: Requires prodrug strategies or nanocarrier systems.
-
Toxicity data: Acute and chronic toxicity profiles remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume